molecular formula C13H17ClO2 B8781722 2,6-diisopropylphenyl chloroformate CAS No. 7693-49-4

2,6-diisopropylphenyl chloroformate

Cat. No.: B8781722
CAS No.: 7693-49-4
M. Wt: 240.72 g/mol
InChI Key: OCXOOAMLBGDWQW-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2,6-diisopropylphenyl chloroformate involves its reactivity with nucleophiles. The carbonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

2,6-diisopropylphenyl chloroformate can be compared with other similar compounds such as:

  • 2,4-Di(propan-2-yl)phenyl carbonochloridate
  • 2,6-Di(propan-2-yl)phenyl acetate
  • 2,6-Di(propan-2-yl)phenyl isocyanate

These compounds share similar structural features but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis.

Properties

CAS No.

7693-49-4

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] carbonochloridate

InChI

InChI=1S/C13H17ClO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-13(14)15/h5-9H,1-4H3

InChI Key

OCXOOAMLBGDWQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of propofol (20.0 g, 112 mmol) in toluene (40 mL) was added phosgene (82 mL, 20% in toluene) under a nitrogen atmosphere. The reaction mixture was stirred for 5 min, and then N,N-dimethylaniline (15 mL, 118 mmol) was added dropwise. The mixture was allowed to warm to room temperature slowly and stirred for 14 h. The suspended mixture was then filtered. The filtrate was collected and the solvent was removed in vacuo. The remaining crude product (9) was carried to the next step without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.18-7.29 (m, 3H), 3.00-3.07 (m, 2H), 1.25-1.27 (d, J=6.8 Hz, 12H).
Quantity
20 g
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40 mL
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82 mL
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15 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 20% solution of phosgene in toluene (139 mL, 0.269 mol) was added to a stirring solution of propofol (40 g, 0.225 mmol) in toluene (80.0 mL) under a nitrogen atmosphere at 0° C. N,N-Dimethylaniline (34.0 mL, 0.269 mmol) was added dropwise over 15 minutes. The reaction mixture was allowed to warm to room temperature slowly and stirred for 14 h. The reaction mixture was filtered through Celite and the solvent was removed in vacuo. The crude product (2) was carried to the next step without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.29-7.25 (m, 1H), 7.19-7.17 (m, 2H), 3.04-3.01 (m, 2H), 1.25 (d, J=7.2 Hz, 12H).
[Compound]
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solution
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0 (± 1) mol
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40 g
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80 mL
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139 mL
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34 mL
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Synthesis routes and methods IV

Procedure details

Phosgene (13 mL, 20% in toluene) was added to propofol (3.6 g, 20 mmol) under a nitrogen atmosphere. The mixture was cooled to 0° C. and N,N-dimethylaniline (3.3 mL, 26 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature slowly and stirred for 14 h. The solvent was removed in vacuo. The crude product was carried to next step without further purification.
Quantity
13 mL
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reactant
Reaction Step One
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3.6 g
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reactant
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3.3 mL
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reactant
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Synthesis routes and methods V

Procedure details

2,6-Diisopropylphenol (8.9 g; 0.05 mole) was dissolved in 35 mL benzene and cooled to -3° C. after which liquid phosgene (7.0 mL condensed at -70° C.) was added dropwise maintaining a temperature range of 0° to 3° C. N,N-dimethylaniline (6.0 g; 12.2 m mole) was added dropwise and stirred at 0° C. for 15 minutes. The yellow green suspension was quenched with 5 mL water and the layers were separated. The organic portion was washed with HCl (1N, 5 mL), saturated aqueous NaCl, dried over magnesium sulfate, filtered, and concentrated to dryness to give a green liquid which was distilled affording 2,6-diisopropylphenyl chloroformate as a yellow liquid. ##STR13##
Quantity
8.9 g
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reactant
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35 mL
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7 mL
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6 g
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